molecular formula C17H22N4S B4285615 N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4285615
M. Wt: 314.5 g/mol
InChI Key: YBZZGBRDKBYPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is not fully understood. However, it has been proposed that it exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. It has also been suggested that it exhibits its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea has several advantages and limitations for lab experiments. Its advantages include its broad-spectrum antifungal and antitumor activities, as well as its potential applications in the treatment of various diseases. Its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea. These include:
1. Investigation of its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to increase the yield of the compound.
3. Investigation of its potential applications in the treatment of other diseases, such as cancer and fungal infections.
4. Study of its toxicity and safety profile in animal models and humans.
5. Investigation of its mechanism of action at the molecular level.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory activities. It has also been reported to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

1-cyclopropyl-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-4-6-14(7-5-11)10-21-13(3)16(12(2)20-21)19-17(22)18-15-8-9-15/h4-7,15H,8-10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZGBRDKBYPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=S)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 6
N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.